molecular formula C12H17NO2 B11496707 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one

Cat. No.: B11496707
M. Wt: 207.27 g/mol
InChI Key: JTDIADXWGUFCRY-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one is a heterocyclic organic compound that features a furan ring attached to a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one typically involves the reaction of furan derivatives with piperidinone precursors. One common method is the alkylation of 2,3-dimethylpiperidin-4-one with furan-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A derivative of furan with similar chemical properties.

    2,3-Dimethylpiperidin-4-one: The piperidinone precursor used in the synthesis of the target compound.

    Furan-2-ylmethyl halides: Used as starting materials in the synthesis.

Uniqueness: 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one is unique due to its combined structural features of both furan and piperidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one

InChI

InChI=1S/C12H17NO2/c1-9-10(2)13(6-5-12(9)14)8-11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3

InChI Key

JTDIADXWGUFCRY-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1=O)CC2=CC=CO2)C

Origin of Product

United States

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